3-(dimethylamino)butyl N,N-dimethylcarbamate
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Overview
Description
3-(dimethylamino)butyl N,N-dimethylcarbamate is a chemical compound that belongs to the family of carbamates. It is also known as carbaryl and is widely used as an insecticide in agriculture. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, caterpillars, mites, and aphids.
Scientific Research Applications
1. Pharmacological Characterization
3-(N,N-dimethylamino)butyl N,N-dimethylcarbamate has been identified as a potent agonist at neuronal nicotinic acetylcholine receptors, with high selectivity for nicotinic over muscarinic acetylcholine receptors. Studies have synthesized and characterized analogs of this compound, enhancing understanding of its interactions with neuronal nicotinic acetylcholine receptors (Jensen et al., 2004).
2. Superbasic Properties Study
Research on N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives of 2,3-diamino-cycloprop-2-ene-1-imine (CPI) has revealed their high gas phase proton affinities and basicities. This is due to the stability of the resulting conjugate acids, facilitated by aromatization and cooperative multiple intramolecular hydrogen bonding effect (Gattin et al., 2005).
3. Synthesis and Structural Analysis
Studies have focused on the synthesis and structural analysis of derivatives, such as 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes and their charge-transfer complexes. This research provides insights into the structural and electronic properties of these compounds (Rodríguez et al., 2001).
4. Biostructural Characterization
Investigations into novel heterocyclic analogues of 3-(dimethylamino)butyl dimethylcarbamate (DMABC) have shown improved binding selectivity profiles for certain nicotinic acetylcholine receptors. This research enhances the understanding of the structural and functional characteristics of these compounds (Ussing et al., 2013).
5. Temperature and pH Responsiveness Study
Studies on copolymers containing 2-(N,N-Dimethylamino)ethyl methacrylate, which relate structurally to 3-(dimethylamino)butyl N,N-dimethylcarbamate, have revealed their dual temperature and pH responsiveness. This property is significant for applications that require responsive materials (Liu & Urban, 2008).
6. Synthesis of Biologically Active Intermediates
Research into the synthesis of important intermediates for biologically active compounds, such as omisertinib (AZD9291), has been conducted. This involves methods for synthesizing compounds structurally related to 3-(dimethylamino)butyl N,N-dimethylcarbamate (Zhao et al., 2017).
properties
CAS RN |
178618-43-4 |
---|---|
Product Name |
3-(dimethylamino)butyl N,N-dimethylcarbamate |
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(dimethylamino)butyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-8(10(2)3)6-7-13-9(12)11(4)5/h8H,6-7H2,1-5H3 |
InChI Key |
VVGQXMCHKFOTKZ-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)N(C)C)N(C)C |
Canonical SMILES |
CC(CCOC(=O)N(C)C)N(C)C |
synonyms |
3-(Dimethylamino)butyl dimethylcarbamate; N,N-Dimethyl-carbamic acid 3-(dimethylamino)butyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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